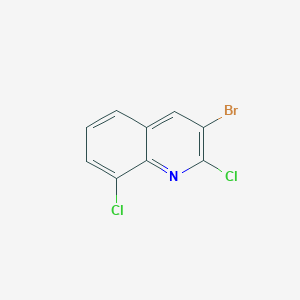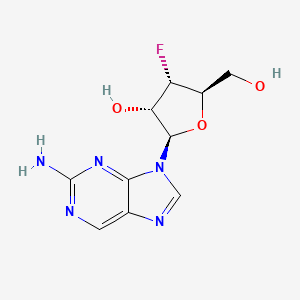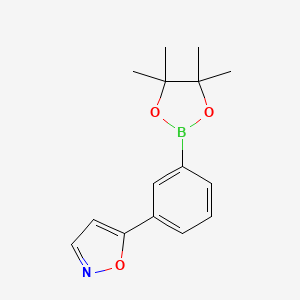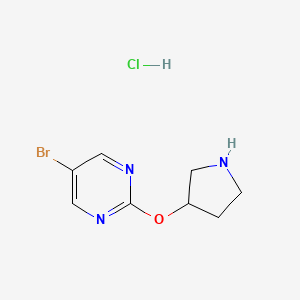
6-Chloro-2-methyl-3-(pyridin-2-yl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-methyl-3-(pyridin-2-yl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of a chlorine atom, a methyl group, and a pyridinyl group in its structure makes it a unique molecule with specific chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-3-(pyridin-2-yl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzonitrile, 2-chloropyridine, and methylating agents.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the quinazolinone core. This can be achieved through various methods, including condensation reactions under acidic or basic conditions.
Chlorination and Methylation: The introduction of the chlorine atom and the methyl group can be carried out using chlorinating agents (e.g., thionyl chloride) and methylating agents (e.g., methyl iodide) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-methyl-3-(pyridin-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone analogs.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can produce a variety of functionalized quinazolinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has explored its use in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-methyl-3-(pyridin-2-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: The compound can inhibit the activity of enzymes involved in disease pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular signaling pathways.
Pathways: The compound’s effects on molecular pathways can lead to changes in cell behavior, such as apoptosis (programmed cell death) or inhibition of cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-2-methylquinazolin-4(3H)-one: Lacks the pyridinyl group, resulting in different chemical properties and biological activities.
2-Methyl-3-(pyridin-2-yl)quinazolin-4(3H)-one: Lacks the chlorine atom, which may affect its reactivity and interactions with molecular targets.
6-Chloro-3-(pyridin-2-yl)quinazolin-4(3H)-one: Lacks the methyl group, leading to variations in its chemical behavior.
Uniqueness
6-Chloro-2-methyl-3-(pyridin-2-yl)quinazolin-4(3H)-one is unique due to the combination of its chlorine, methyl, and pyridinyl substituents. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
80982-88-3 |
|---|---|
Fórmula molecular |
C14H10ClN3O |
Peso molecular |
271.70 g/mol |
Nombre IUPAC |
6-chloro-2-methyl-3-pyridin-2-ylquinazolin-4-one |
InChI |
InChI=1S/C14H10ClN3O/c1-9-17-12-6-5-10(15)8-11(12)14(19)18(9)13-4-2-3-7-16-13/h2-8H,1H3 |
Clave InChI |
FCPYOUQHVCYEHC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C(C=C2)Cl)C(=O)N1C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-cyanobenzo[f]quinoline-4(3h)-carboxylate](/img/structure/B11847228.png)


![6-Methyl-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B11847232.png)
![N,N-Dimethyl-6-(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)pyridin-3-amine](/img/structure/B11847236.png)
![1'-Benzylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11847242.png)



![[6-Methoxy-2-(4-methylphenyl)quinolin-4-yl]methanol](/img/structure/B11847266.png)



